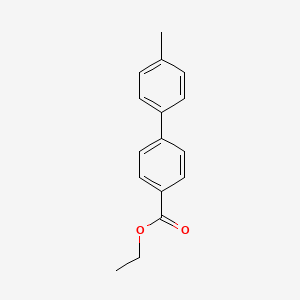

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester, also known as Methyl 4-methylbiphenyl-4-carboxylate, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 240.3 g/mol. This compound is used in a variety of applications, including organic synthesis, medicinal chemistry, and material science.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation

The research on additive-free catalytic systems for the hydrogenation of carboxylic acid esters to alcohols highlights the application of 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester in catalysis. A well-defined cobalt pincer catalyst precursor facilitated the hydrogenation process, showing the potential for efficient transformation of esters, including ethyl esters, into alcohols, thus illustrating its significance in green chemistry and sustainable processes (Yuwen et al., 2017).

Hydrolysis Mechanisms

A study on the hydrolysis of carboxylic acid esters under neutral and alkaline conditions provided insights into the reaction mechanisms, employing a hybrid supermolecule-PCM approach. This research contributes to understanding the chemical behavior and reactivity of ester compounds, including those structurally related to this compound, under various pH conditions, which is crucial for environmental chemistry and waste management applications (Gómez-Bombarelli et al., 2013).

Material Science and Polymer Chemistry

The synthesis and characterization of ester-functionalized polycarbonates through copolymerization of ester-substituted oxiranes and carbon dioxide reveal the material science application of esters. This study showcases how ester-functionalized compounds can be utilized in creating new polymer materials with potential applications in biodegradable plastics, coatings, and other advanced materials (Duchateau et al., 2006).

Synthetic Methodologies

In synthetic chemistry, the development of new reactions and methodologies is crucial. The Pfitzinger-type synthesis of 4-carboxy-1,8-naphthyridines using synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester demonstrates the role of ester compounds in facilitating the synthesis of complex molecules. This approach is vital for medicinal chemistry and the development of ligands for metal-organic frameworks (Zong et al., 2008).

Safety and Hazards

Wirkmechanismus

Mode of Action

It has been found that similar biphenyl compounds have shown antifungal activity against certain strains of the pathogenic fungus paracoccidioides brasiliensis .

Result of Action

Similar biphenyl compounds have shown antifungal activity against certain strains of the pathogenic fungus paracoccidioides brasiliensis .

Biochemische Analyse

Biochemical Properties

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can bind to certain proteins, affecting their function and stability .

Cellular Effects

The effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can affect the expression of genes involved in metabolic processes, potentially leading to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and affect gene expression .

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIUPCBLFWHEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)